molecular formula C16H15N3O3 B2599078 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide CAS No. 2321336-96-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide

Cat. No. B2599078
CAS RN: 2321336-96-1
M. Wt: 297.314
InChI Key: XKUDYCTXVZDBFY-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Polymerization and Material Science

Controlled Radical Polymerization : A study demonstrated the synthesis of homopolymers from a monosubstituted acrylamide with an amino acid moiety, emphasizing the potential for creating materials with specific molecular weights and properties through reversible addition−fragmentation chain transfer (RAFT) polymerization. This technique allows for the precise control over polymer architecture, offering applications in drug delivery systems, tissue engineering scaffolds, and biocompatible materials (Mori, Sutoh, & Endo, 2005).

Naphthalimide Dyes and Photopolymerization : Research on acrylated naphthalimide one-component visible light initiators showcases the development of materials that exhibit good photopolymerization initiating performance. These findings are crucial for the fabrication of advanced materials with specific optical properties, applicable in coatings, adhesives, and photonic devices (Yang et al., 2018).

Advanced Synthesis and Chemical Reactions

Synthesis of Cobaloxime Compounds : The synthesis of various cobaloximes and the examination of their infrared and far-infrared spectra reveal the compound's utility in catalysis and as precursors in the preparation of complex molecules. These compounds play a critical role in developing catalysts for industrial processes, including hydrogen production and carbon dioxide reduction (Yamazaki & Hohokabe, 1971).

Heterocyclic Chemistry and Anti-inflammatory Activity : A study exploring the synthesis and reactions of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon highlights the compound's relevance in medicinal chemistry. The development of these systems is pivotal for discovering novel therapeutic agents with potential anti-inflammatory properties, contributing to the broader pharmaceutical research domain (Amr, Sabry, & Abdulla, 2007).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(6-methylpyrimidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-6-13(19-9-18-11)8-17-16(20)5-3-12-2-4-14-15(7-12)22-10-21-14/h2-7,9H,8,10H2,1H3,(H,17,20)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUDYCTXVZDBFY-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-methylpyrimidin-4-yl)methyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.